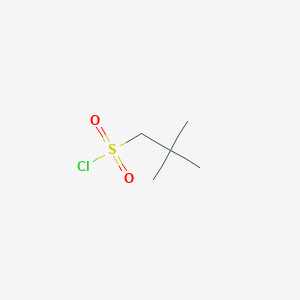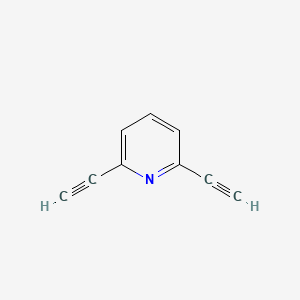
3-Fluoronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoronaphthalene-2-carbaldehyde is a chemical compound that is part of the naphthalene family, characterized by a fluorine atom attached to the naphthalene ring structure. It is closely related to other naphthalene derivatives that have been studied for their unique chemical and physical properties, as well as their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the Friedländer synthesis is a common method used to create quinoline derivatives from naphthalene compounds, as seen in the synthesis of benzo[g]quinoline derivatives from 3-aminonaphthalene-2-carbaldehyde . Another method for synthesizing naphthalene derivatives is the palladium-catalyzed arylation of aldehydes with organoboronic acids, which has been used to create 3-arylphthalides with high yields and substrate tolerance . Although these methods are not directly applied to 3-Fluoronaphthalene-2-carbaldehyde, they provide insight into the types of reactions that could be used for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their chemical behavior and properties. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory calculations . These studies help in understanding the stability and electronic distribution within the molecule, which are also relevant for analyzing the structure of 3-Fluoronaphthalene-2-carbaldehyde.
Chemical Reactions Analysis
Naphthalene derivatives participate in various chemical reactions due to their reactive sites. The Friedländer reaction mentioned earlier is an example of how naphthalene derivatives can be transformed into other complex aromatic compounds . Additionally, the Schiff base formation from 2-hydroxynaphthalene-1-carbaldehyde demonstrates the reactivity of the aldehyde group in naphthalene derivatives, which is likely to be similar in 3-Fluoronaphthalene-2-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse. For instance, the crystallinity, thermal properties, and spectral properties of benzo[g]quinoline derivatives synthesized from 3-aminonaphthalene-2-carbaldehyde have been studied, providing insights into their potential applications . Similarly, the solvatochromism and fluorescence of 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde have been investigated, showing sensitivity to solvent polarity and pH . These properties are indicative of the behavior that 3-Fluoronaphthalene-2-carbaldehyde might exhibit under different conditions.
Applications De Recherche Scientifique
Schiff Bases and Metal Complexes
3-Fluoronaphthalene-2-carbaldehyde is crucial in the development of Schiff bases and metal complexes. Schiff bases derived from carbaldehydes like 3-fluoronaphthalene-2-carbaldehyde exhibit diverse biological activities. These bases, often formed through the reaction with amines, play a significant role in synthesizing various commercial compounds. The naphthalene carbaldehyde structure, including its fluorinated derivatives, serves as a vital precursor in the preparation of numerous fluorescent chemosensors due to its functionalized aromatic ring (Maher, 2018).
Synthetic and Biological Applications
The carbaldehyde group, as seen in 3-fluoronaphthalene-2-carbaldehyde, is instrumental in synthesizing various complex organic structures. For instance, this group is pivotal in creating polycyclic carbo- and heterocycles, offering an extensive range of chemical space coverage. These structures have potential applications across different fields, including pharmaceuticals and material science (Herrera et al., 2016).
Photophysical and Fluorescence Studies
Compounds derived from naphthalene carbaldehydes, such as 3-fluoronaphthalene-2-carbaldehyde, show promising results in photophysical studies. Their structural properties and reaction to different environments, such as solvent polarity and pH, make them suitable for fluorescence studies and applications in developing fluorescent probes and sensors (Satam et al., 2014).
Organic Synthesis and Chemical Transformations
The fluorinated naphthalene carbaldehyde structure is valuable in organic synthesis, offering pathways to synthesize various fluorinated compounds. The versatility of these structures allows for a wide range of chemical transformations, contributing significantly to the development of new organic compounds with potential applications in medicine, agriculture, and material science (Surmont et al., 2009).
Propriétés
IUPAC Name |
3-fluoronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLOQVCNBSCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504921 |
Source


|
| Record name | 3-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoronaphthalene-2-carbaldehyde | |
CAS RN |
21597-61-5 |
Source


|
| Record name | 3-Fluoro-2-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21597-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

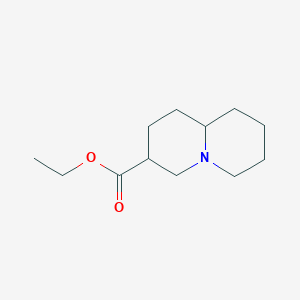
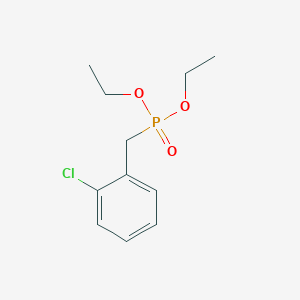
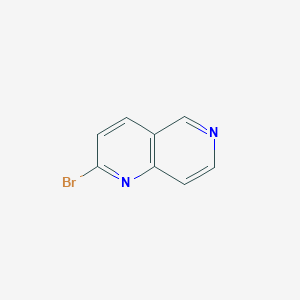
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)

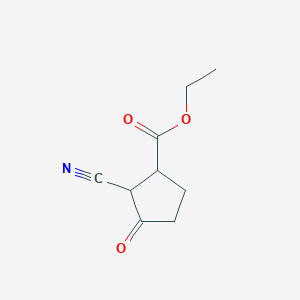

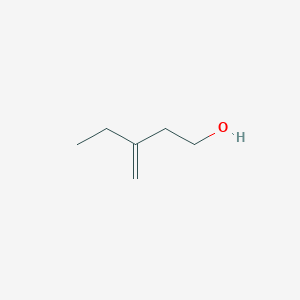
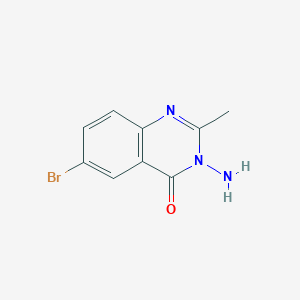
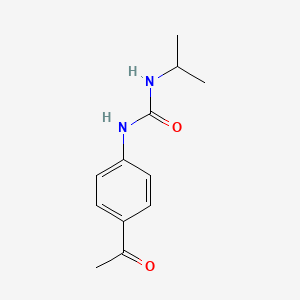

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
